Fmoc-Thr(TBDMS)-OH

Overview

Description

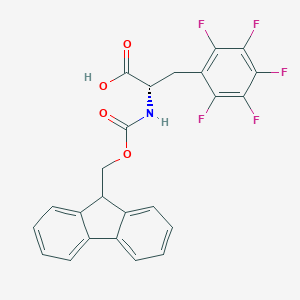

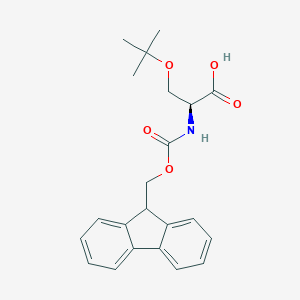

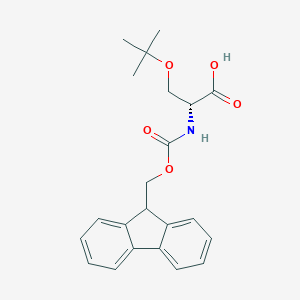

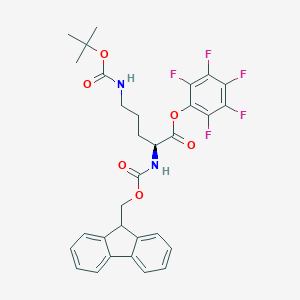

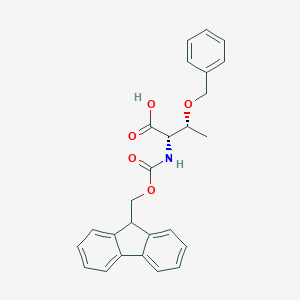

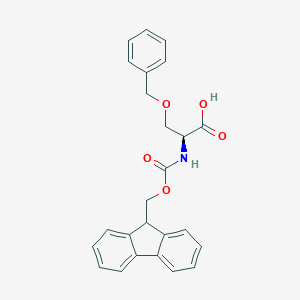

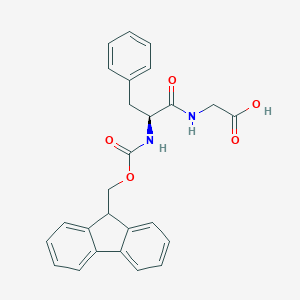

Fmoc-Thr(TBDMS)-OH is a Fmoc-protected threonine derivative .

Synthesis Analysis

Fmoc-Thr(TBDMS)-OH is used in peptide synthesis . The empirical formula is C25H33NO5Si and the molecular weight is 455.62 .Molecular Structure Analysis

The molecular formula of Fmoc-Thr(TBDMS)-OH is C25H33NO5Si . The average mass is 455.619 Da and the monoisotopic mass is 455.212799 Da .Chemical Reactions Analysis

Fmoc-Thr(TBDMS)-OH is a threonine derivative that can be used for the preparation of sugar ligand-tethered functional nucleic acid conjugates for targeted research .Physical And Chemical Properties Analysis

Fmoc-Thr(TBDMS)-OH is a powder with a molecular weight of 455.62 . It is used in Fmoc solid-phase peptide synthesis . The storage temperature is 2-8°C .Scientific Research Applications

Peptide-Based Hydrogels for Biomedical Applications

Fmoc-Thr(TBDMS)-OH: is utilized in the synthesis of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for various biomedical applications. These hydrogels can be used for drug delivery systems , providing a controlled release of therapeutic agents. They are also employed as diagnostic tools for imaging , offering a non-invasive method to monitor biological processes .

Tissue Engineering

The self-assembling properties of peptides containing Fmoc-Thr(TBDMS)-OH make them ideal candidates for tissue engineering. These peptides can form scaffolds that support cell adhesion, survival, and proliferation . This application is crucial for developing artificial tissues and organs .

Antimicrobial Materials

Peptides derived from Fmoc-Thr(TBDMS)-OH have shown potential in creating materials with antimicrobial properties . This is particularly important in the context of increasing antimicrobial resistance, as these materials can serve as novel agents to prevent and treat infections .

Bioprinting

The amphiphilic and cationic nature of peptides including Fmoc-Thr(TBDMS)-OH allows them to be used in bioprinting . They can form stable structures that are essential for creating complex biological models, which can be used for research and therapeutic purposes .

Safety and Hazards

In case of inhalation, move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

Future Directions

Mechanism of Action

- Fmoc-Thr(TBDMS)-OH primarily interacts with specific molecular targets. However, precise information about its primary targets remains limited in the available literature .

Target of Action

Mode of Action

properties

IUPAC Name |

(2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33NO5Si/c1-16(31-32(5,6)25(2,3)4)22(23(27)28)26-24(29)30-15-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,16,21-22H,15H2,1-6H3,(H,26,29)(H,27,28)/t16-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMPINNWAPYALU-ZHRRBRCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33NO5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455249 | |

| Record name | Fmoc-Thr(TBDMS)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Thr(TBDMS)-OH | |

CAS RN |

146346-82-9 | |

| Record name | Fmoc-Thr(TBDMS)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid](/img/structure/B557290.png)